(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide
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Overview
Description
(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a morpholine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is added via electrophilic aromatic substitution, often using methoxybenzene and a suitable electrophile.
Final Assembly: The final compound is assembled by coupling the intermediate products through condensation reactions, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and methoxyphenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the thiazole ring or the imine bond, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can serve as a probe or ligand for studying enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, although further research is needed to confirm its efficacy and safety.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s thiazole ring and morpholine moiety can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The methoxyphenyl group may enhance binding affinity through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline
- (E)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline
- N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrochloride
Uniqueness
The hydrobromide salt form of (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline offers improved solubility and stability compared to its free base or other salt forms. This makes it more suitable for certain applications, such as in pharmaceutical formulations or chemical reactions requiring specific solubility profiles.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-4-5-17(2)20(14-16)23-22-25(24-10-12-27-13-11-24)21(15-28-22)18-6-8-19(26-3)9-7-18;/h4-9,14-15H,10-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPMIHSMCHNNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)N4CCOCC4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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